5-Fluorouracil Exhibits Inferior Therapeutic Index Compared to Capecitabine in Human Colon Cancer Xenografts
In a comparative preclinical study using human colon cancer xenograft models, 5-Fluorouracil (5-FUra) demonstrated a markedly inferior therapeutic index relative to capecitabine and the intermediate metabolite 5'-dFUrd [1]. This difference was quantified across two distinct xenograft lines with varying fluoropyrimidine sensitivity. The therapeutic index is calculated as the ratio of the maximum tolerated dose to the minimum effective dose, with a higher value indicating a wider and safer therapeutic window [1].
| Evidence Dimension | Therapeutic Index |
|---|---|
| Target Compound Data | 5-FUra: 2.0 (CXF280 xenograft); <1.5 (HCT116 xenograft) |
| Comparator Or Baseline | Capecitabine: >40 (CXF280), 5.1 (HCT116); 5'-dFUrd: >20 (CXF280), 1.5 (HCT116) |
| Quantified Difference | Capecitabine therapeutic index is at least 20-fold higher (40 vs 2.0) in CXF280 and >3.4-fold higher (5.1 vs <1.5) in HCT116 compared to 5-FUra. |
| Conditions | Human colon cancer xenograft models (CXF280 and HCT116) in mice, compounds administered at maximum tolerated doses. |
Why This Matters
This substantial difference in therapeutic index demonstrates that 5-FU has a narrower safety margin compared to capecitabine, necessitating careful consideration of dose-limiting toxicities when selecting 5-FU for research or clinical protocols.
- [1] Ishikawa, T., Utoh, M., Sawada, N., Nishida, M., Fukase, Y., Sekiguchi, F., & Ishitsuka, H. (1998). Antitumor activities of a novel fluoropyrimidine, N4-pentyloxycarbonyl-5'-deoxy-5-fluorocytidine (capecitabine). Biological and Pharmaceutical Bulletin, 21(7), 713-717. https://doi.org/10.1248/bpb.21.713 View Source
